

VU6001966: A Technical Guide to a Selective mGlu2 Negative Allosteric Modulator

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Compound of Interest

Compound Name: VU6001966

Cat. No.: B611771

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Introduction

VU6001966 is a potent, selective, and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGlu2).^[1] As a member of the Group II metabotropic glutamate receptors, mGlu2 plays a crucial role in modulating glutamatergic neurotransmission, primarily through presynaptic inhibition of glutamate release. The development of selective mGlu2 NAMs like **VU6001966** provides a valuable pharmacological tool to investigate the therapeutic potential of inhibiting mGlu2 function in a variety of CNS disorders, including depression and other neuropsychiatric conditions. This technical guide provides a comprehensive overview of **VU6001966**, including its pharmacological properties, experimental protocols for its characterization, and the underlying signaling pathways.

Core Data Summary

The following tables summarize the key quantitative data for **VU6001966**, facilitating a clear comparison of its in vitro and in vivo properties.

Table 1: In Vitro Pharmacology of VU6001966

Parameter	Value	Species	Assay System	Reference
mGlu2 IC50	78 nM	Human	Calcium Mobilization Assay (CHO cells)	[1]
mGlu3 IC50	> 30 µM	Human	Calcium Mobilization Assay (CHO cells)	[1]
Selectivity (mGlu3/mGlu2)	> 385-fold	-	-	[1]
Ancillary Pharmacology	No significant activity at 68 other GPCRs, ion channels, and transporters at 10 µM	Various	Radioligand Binding Assays	[1]

Table 2: In Vivo Pharmacokinetics of VU6001966 in Rodents

Parameter	Value	Species	Dosing Route	Reference
Brain Penetration (Kp)	1.9	Mouse	Intraperitoneal (IP)	[1]
Unbound Brain Penetration (Kp,uu)	0.78	Mouse	Intraperitoneal (IP)	[1]
Plasma Concentration (3 mg/kg IP)	~300 ng/mL	Mouse	Intraperitoneal (IP)	[1]
Brain Concentration (3 mg/kg IP)	~570 ng/g	Mouse	Intraperitoneal (IP)	[1]

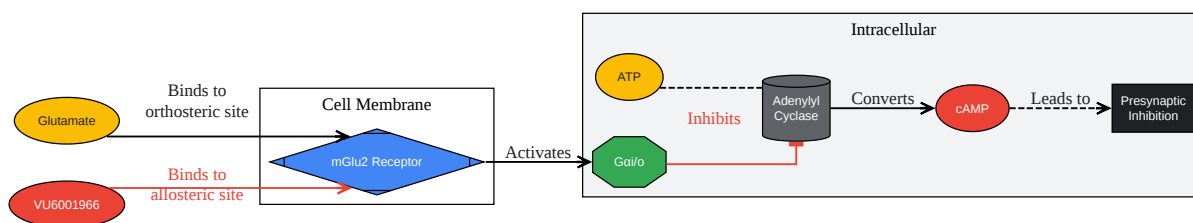
Table 3: In Vivo Neurochemical Effects of VU6001966 in Rats

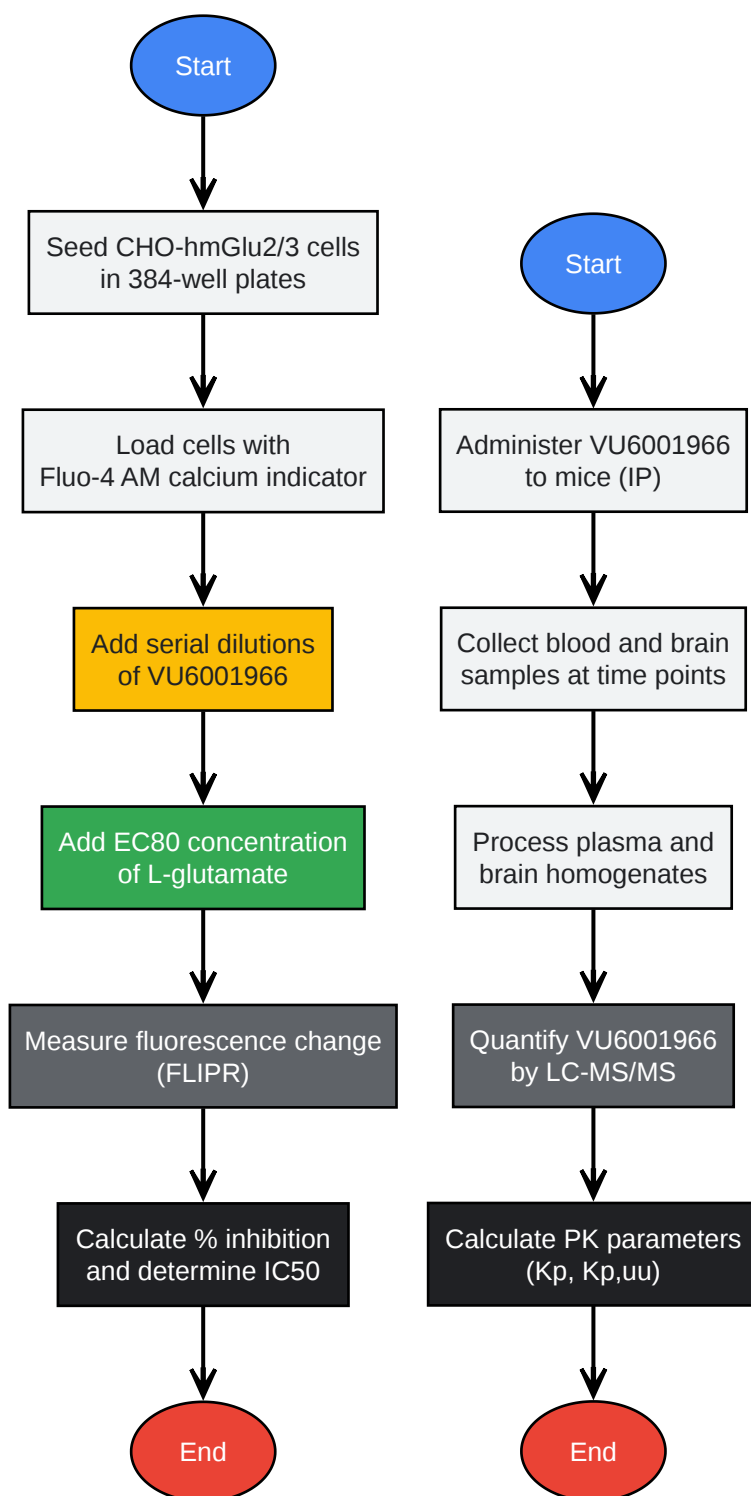
Neurotransmitter	Effect in Frontal Cortex	Dosing	Reference
Dopamine	Increased extracellular levels	Acute administration	
Serotonin	Increased extracellular levels	Acute administration	
Glutamate	Decreased extracellular levels	Acute administration	

Signaling Pathways and Mechanism of Action

VU6001966 acts as a negative allosteric modulator of the mGlu2 receptor. This means it binds to a site on the receptor that is distinct from the glutamate binding site (the orthosteric site). By binding to this allosteric site, **VU6001966** decreases the affinity and/or efficacy of glutamate at the mGlu2 receptor, thereby inhibiting its downstream signaling cascade.

The mGlu2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gai/o subunit. Activation of mGlu2 by glutamate leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As a NAM, **VU6001966** antagonizes this process.





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References

- 1. Design and Synthesis of mGlu2 NAMs with Improved Potency and CNS Penetration Based on a Truncated Picolinamide Core - PMC [pmc.ncbi.nlm.nih.gov]
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